[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl](4-phenylpiperazino)methanone
CAS No.:
Cat. No.: VC14980144
Molecular Formula: C21H21ClN4O
Molecular Weight: 380.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21ClN4O |
|---|---|
| Molecular Weight | 380.9 g/mol |
| IUPAC Name | [5-(2-chlorophenyl)-2-methylpyrazol-3-yl]-(4-phenylpiperazin-1-yl)methanone |
| Standard InChI | InChI=1S/C21H21ClN4O/c1-24-20(15-19(23-24)17-9-5-6-10-18(17)22)21(27)26-13-11-25(12-14-26)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3 |
| Standard InChI Key | UCMIQKNLXMSSJD-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Introduction
[Introduction to 3-(2-Chlorophenyl)-1-methyl-1H-pyrazol-5-ylmethanone](pplx://action/followup)
The compound 3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-ylmethanone is a complex organic molecule that combines a pyrazole ring with a piperazine moiety. This structure suggests potential biological activity, given the known pharmacological properties of both pyrazoles and piperazines. Pyrazoles are heterocyclic compounds that have been explored for their diverse biological activities, including anticonvulsant, anticancer, and antioxidant properties . Piperazines, on the other hand, are commonly found in pharmaceuticals due to their ability to interact with various biological targets.
Synthesis
The synthesis of such compounds typically involves multiple steps, starting with the formation of the pyrazole ring. This can be achieved through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds. The introduction of the 2-chlorophenyl group could be facilitated by electrophilic aromatic substitution or cross-coupling reactions. The piperazine moiety is often introduced via nucleophilic substitution reactions.
Biological Activity
Given the structural components, 3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-ylmethanone may exhibit various biological activities. Pyrazoles have been shown to possess anticonvulsant, anticancer, and antioxidant properties . Piperazines are known for their interactions with neurotransmitter systems, suggesting potential applications in neurological disorders.
Research Findings
While specific research findings on 3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-ylmethanone are not readily available, related compounds have demonstrated promising biological activities:
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Antioxidant Activity: Some pyrazole derivatives have shown significant antioxidant properties, which could contribute to protective effects against oxidative stress-related diseases .
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Anticancer Activity: Pyrazoles have been explored for their cytotoxic effects on various cancer cell lines, indicating potential applications in oncology .
| Compound Type | Biological Activity |
|---|---|
| Pyrazole Derivatives | Antioxidant, Anticancer |
| Piperazine Derivatives | Neurological Interactions |
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